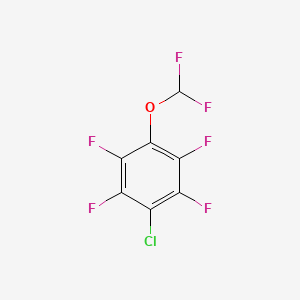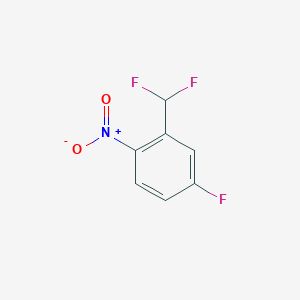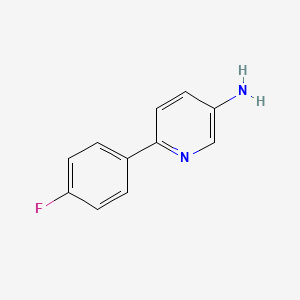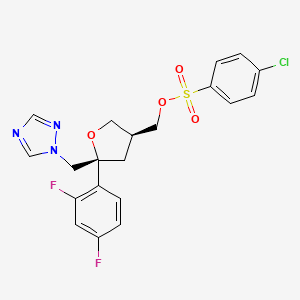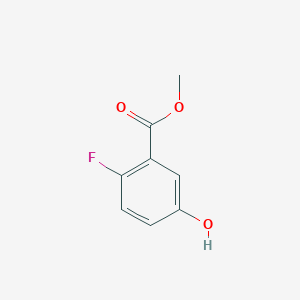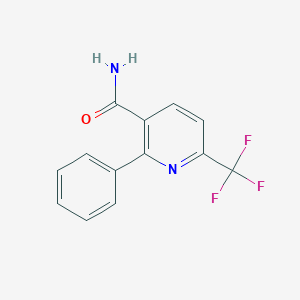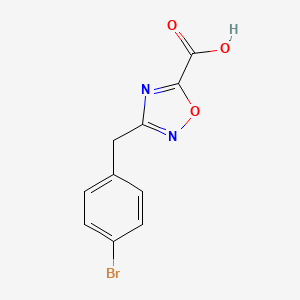
3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid
Vue d'ensemble
Description
The compound “3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” is a derivative of benzoic acid, which is an organic compound . It contains a bromine atom, which is a common feature in many organic compounds . The compound is likely to be used in laboratory settings for chemical synthesis .
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, 4-Bromobenzyl alcohol undergoes a three-component reaction with acetylferrocene and arylboronic acid to yield ferrocenyl ketones . Another synthesis method involves the oxidation of 4-Bromobenzyl alcohol in the presence of polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, and ammonium bromide to yield 4-bromobenzaldehyde . A detailed synthesis process for the specific compound “3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” was not found in the search results .Applications De Recherche Scientifique
-
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate
- Application Summary : This compound was synthesized as a potential anti-inflammatory agent . It is a cinnamic-amino acid hybrid molecule .
- Methods of Application : The compound was synthesized and its in vitro COX-2 inhibition, and pharmacokinetic properties were studied .
- Results : The results showed high cyclooxygenase inhibitory activity (IC 50 = 6 µM) and favorable pharmacokinetic properties .
-
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
- Application Summary : These compounds were synthesized as potential antimicrobial agents .
- Methods of Application : The compounds were synthesized and tested for antimicrobial action against bacterial and fungal strains .
- Results : The results revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .
Safety And Hazards
The compound, like many other organic compounds, may pose certain hazards. For instance, it may cause skin and eye irritation and may be harmful if inhaled . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Orientations Futures
The compound could potentially be used in the development of new potent anti-inflammatory agents. For instance, a cinnamic-amino acid hybrid molecule showed high cyclooxygenase inhibitory activity and favorable pharmacokinetic properties . The compound “3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” could be used as a lead for the synthesis of more effective hybrids .
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c11-7-3-1-6(2-4-7)5-8-12-9(10(14)15)16-13-8/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCYVEGDXFEMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



